(4-(2-Methoxyphenyl)piperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-3-yl)methanone
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Overview
Description
(4-(2-Methoxyphenyl)piperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-3-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a methoxyphenyl group and a piperidine ring substituted with a methoxypyridazinyl group, connected by a methanone bridge. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Methoxyphenyl)piperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-3-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine and piperidine intermediates, followed by their functionalization with methoxyphenyl and methoxypyridazinyl groups, respectively. The final step involves the coupling of these intermediates via a methanone bridge under controlled conditions, often using reagents like coupling agents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(4-(2-Methoxyphenyl)piperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The methanone bridge can be reduced to a methylene group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while reduction of the methanone bridge can produce a methylene-linked compound.
Scientific Research Applications
Chemistry
In chemistry, (4-(2-Methoxyphenyl)piperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its structural features make it a candidate for binding studies with proteins, enzymes, and receptors, providing insights into molecular recognition and binding affinity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological and psychiatric disorders.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties can be harnessed to create advanced polymers, catalysts, and other functional materials.
Mechanism of Action
The mechanism of action of (4-(2-Methoxyphenyl)piperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-3-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved. For example, binding to a receptor may activate or inhibit a signaling pathway, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- (4-(2-Methoxyphenyl)piperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-3-yl)methanone
- (4-(2-Methoxyphenyl)piperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-3-yl)methanol
- (4-(2-Methoxyphenyl)piperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-3-yl)methane
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and structural features. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C22H29N5O3 |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-[1-(6-methoxypyridazin-3-yl)piperidin-3-yl]methanone |
InChI |
InChI=1S/C22H29N5O3/c1-29-19-8-4-3-7-18(19)25-12-14-26(15-13-25)22(28)17-6-5-11-27(16-17)20-9-10-21(30-2)24-23-20/h3-4,7-10,17H,5-6,11-16H2,1-2H3 |
InChI Key |
RKPVHPBBJAAMNL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C=C1)N2CCCC(C2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Origin of Product |
United States |
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